molecular formula C18H20FNO B1409562 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine CAS No. 1226785-07-4

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine

Cat. No.: B1409562
CAS No.: 1226785-07-4
M. Wt: 285.4 g/mol
InChI Key: KCHQHGFVHQDZBL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group, a fluoro-substituted phenoxymethyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Fluoro-Phenoxymethyl Group: The fluoro-phenoxymethyl group is attached through an etherification reaction involving 2-fluoro-phenol and a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Scientific Research Applications

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine can be compared with other similar compounds, such as:

    1-Benzyl-3-(2-chloro-phenoxymethyl)-pyrrolidine: Similar structure but with a chloro group instead of a fluoro group.

    1-Benzyl-3-(2-methyl-phenoxymethyl)-pyrrolidine: Similar structure but with a methyl group instead of a fluoro group.

    1-Benzyl-3-(2-hydroxy-phenoxymethyl)-pyrrolidine: Similar structure but with a hydroxy group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which can influence its chemical reactivity, biological activity, and physical properties.

Conclusion

This compound is a compound of significant interest in various scientific research fields Its unique chemical structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

1-benzyl-3-[(2-fluorophenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-17-8-4-5-9-18(17)21-14-16-10-11-20(13-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHQHGFVHQDZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=C2F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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